molecular formula C10H15N3O3S B1305563 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid CAS No. 380585-19-3

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid

Cat. No.: B1305563
CAS No.: 380585-19-3
M. Wt: 257.31 g/mol
InChI Key: YPUOBLQIQXRNQU-UHFFFAOYSA-N
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Description

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid is a synthetic organic compound featuring a [1,3,4]thiadiazole heterocycle linked via a carbamoyl-ethyl group to a pentanoic acid backbone. The [1,3,4]thiadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties.

The pentanoic acid chain may influence solubility and pharmacokinetics, balancing hydrophilicity and lipophilicity.

Properties

IUPAC Name

5-oxo-2-propyl-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-2-3-7(9(15)16)4-5-8(14)12-10-13-11-6-17-10/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUOBLQIQXRNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(=O)NC1=NN=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389739
Record name 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380585-19-3
Record name 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiadiazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents . They are also studied for their ability to bind to DNA and inhibit the growth of cancer cells. In the industry, these compounds are explored for their use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to the modulation of cellular functions and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole Derivatives with Fluorinated Chains

A structurally related compound, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-nonanoic acid [2-(5-sulfamoyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-ethyl]-amide (), shares the [1,3,4]thiadiazol-2-ylcarbamoyl group but differs in its substituents. Key distinctions include:

  • Fluorinated Chain: The perfluorinated nonanoic acid chain increases hydrophobicity and metabolic stability compared to the pentanoic acid in the target compound.
  • Sulfamoyl Group : This substituent enhances CA inhibition by coordinating with zinc ions in the enzyme active site .
  • Biological Activity : The fluorinated compound is a potent CA inhibitor, whereas the target compound’s activity remains uncharacterized in the evidence.

Inference: The shorter, non-fluorinated pentanoic acid chain in the target compound may reduce lipophilicity and alter target selectivity compared to the fluorinated analog.

Benzothiazole Derivatives

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid () replaces the thiadiazole ring with a benzothiazole. Structural and functional differences include:

  • Solubility : The benzothiazole’s larger hydrophobic surface may reduce aqueous solubility compared to the smaller thiadiazole.

Thiazole-Containing Analogs

Compounds like ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate () feature a thiazole ring instead of thiadiazole. Key comparisons:

  • Ring Heteroatoms : Thiazole has one sulfur and one nitrogen atom, whereas thiadiazole has two nitrogens and one sulfur. This alters electronic properties and hydrogen-bonding capacity.
  • Synthetic Routes : Both classes are synthesized via similar methods (e.g., Hantzsch thiazole synthesis), but thiadiazoles may require harsher conditions due to reduced reactivity .

Thiadiazole Derivatives with Sulfanyl Acetyl Groups

The compound 2-[[2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-... () incorporates a sulfanyl acetyl group. Differences include:

  • Substituent Effects : The sulfanyl group may confer redox activity or metal-binding capacity, unlike the carbamoyl-ethyl group in the target compound.
  • Pharmacokinetics: The acetyl linker could enhance metabolic stability compared to the ethyl-pentanoic acid chain .

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Key Substituents Biological Activity Reference
Target Compound [1,3,4]Thiadiazole Carbamoyl-ethyl, pentanoic acid Uncharacterized -
Fluorinated CA Inhibitor () [1,3,4]Thiadiazole Sulfamoyl, perfluorinated nonanoic acid CA inhibition
5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid Benzothiazole Carbamoyl-pentanoic acid Antimicrobial (inferred)
Ethyl 5-(2-phenylacetamido-thiazol)pentanoate Thiazole Phenylacetamido, ester Synthetic intermediate

Biological Activity

The compound 2-[2-([1,3,4]thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate acylating agents. The characterization of these compounds is performed using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related thiadiazole compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Activity Type Activity Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalActive against Candida albicans
AntiviralPotential activity against viral infections

Anti-inflammatory Activity

Compounds similar to this compound have shown promising anti-inflammatory effects. These effects are attributed to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. In vitro studies indicate that certain thiadiazole derivatives significantly reduce prostaglandin synthesis, a key mediator of inflammation .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is another area of active research. Studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators. For example, specific derivatives have been noted for their ability to inhibit tumor growth in various cancer models .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives found that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin .
  • Anti-inflammatory Mechanism : In vivo experiments demonstrated that a related thiadiazole derivative effectively reduced inflammation in rat models by inhibiting COX activity and lowering cytokine levels .
  • Anticancer Potential : Research on the apoptotic effects of thiadiazole compounds revealed that certain derivatives significantly increased caspase-3 activity in cancer cell lines, suggesting a robust mechanism for inducing cell death in malignancies .

Q & A

Q. What are the established synthetic routes for 2-[2-([1,3,4]Thiadiazol-2-ylcarbamoyl)-ethyl]-pentanoic acid?

The synthesis typically involves sequential coupling and hydrolysis steps. For example:

  • Step 1 : React α-bromoaldehyde derivatives with ethyl pentanoate intermediates to form thiazole rings (e.g., ethyl 5-(2-aminothiazol-5-yl)pentanoate, as in ).
  • Step 2 : Introduce the [1,3,4]thiadiazol-2-ylcarbamoyl group via amidation using phenylacetamido precursors (e.g., compound 25 in ).
  • Step 3 : Hydrolyze the ethyl ester to the carboxylic acid using acidic or basic conditions (e.g., compound 26 in ).
    Key purification methods include column chromatography (EtOAc/NH4_4OH gradients) and NMR for structural validation (δ 1.22–12.18 ppm for alkyl, aromatic, and carbamoyl protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Identifies alkyl chain environments (δ 1.22–2.75 ppm), aromatic protons (δ 7.16–7.38 ppm), and carbamoyl NH signals (δ 9.66–12.18 ppm) ().
  • Chromatography : HPLC or TLC monitors purity, with optimized mobile phases (e.g., EtOAc gradients) to resolve polar intermediates ().
  • Mass Spectrometry : Confirms molecular weight (e.g., exact mass ~369.4 g/mol for related derivatives) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields and address low purity in thiadiazole derivatives?

  • Reagent Equivalents : Adjust stoichiometry of carbamoylating agents (e.g., phenylacetamido chloride) to minimize side reactions ().
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance coupling efficiency for thiadiazole rings.
  • Purification : Employ gradient elution in column chromatography (e.g., 99.9% EtOAc → 0.1% NH4_4OH) to isolate polar byproducts ().
  • Catalysis : Explore Pd-mediated cross-coupling for sterically hindered intermediates (analogous to methods in ) .

Q. How can contradictory pharmacological data between computational and experimental studies be resolved?

  • Validation Workflow :
    • Perform molecular docking to predict binding affinity (e.g., using AutoDock Vina for thiadiazole-triazole derivatives in ).
    • Validate with in vitro assays (e.g., enzyme inhibition or cell viability tests) under standardized conditions (pH, temperature).
    • Compare substituent effects (e.g., phenyl vs. fluorophenyl groups) to reconcile discrepancies in activity ().
  • Structural Dynamics : Use MD simulations to assess conformational stability of ligand-target complexes .

Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

  • Salt Formation : Synthesize sodium or potassium salts via neutralization with aqueous NaOH/KOH (e.g., triazole-thiadiazole salts in ).
  • Prodrug Design : Modify the carboxylic acid to ester prodrugs (e.g., ethyl ester derivatives in ) for improved membrane permeability.
  • Co-crystallization : Screen with co-solvents (PEG 400, cyclodextrins) to enhance aqueous solubility .

Q. How do structural modifications influence the compound’s biological activity?

  • Substituent Analysis :
    • Electron-Withdrawing Groups (e.g., -F, -Br on phenyl rings): Enhance target binding via hydrophobic interactions (e.g., compound 9c in ).
    • Alkyl Chain Length : Shorter chains (C3–C5) improve solubility, while longer chains (C6–C8) increase lipophilicity ().
  • SAR Studies : Systematically replace the thiadiazole ring with triazoles or oxadiazoles and assay activity (analogous to ) .

Methodological Guidelines

  • Contradictory Data Resolution : Replicate experiments under identical conditions (solvent, temperature) and use high-purity intermediates (≥95% by HPLC).
  • Computational Modeling : Combine docking with QSAR to prioritize derivatives for synthesis ().
  • Synthetic Reproducibility : Document reaction parameters (e.g., degassing time, catalyst loading) rigorously, as minor variations significantly impact yields ().

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